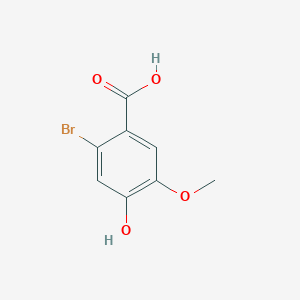

2-Bromo-4-hydroxy-5-methoxybenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in drug discovery and development. The carboxylic acid group can engage in crucial hydrogen bonding interactions with biological targets, while the substituents on the aromatic ring can be tailored to optimize properties such as potency, selectivity, and pharmacokinetic profiles. For instance, halogenated benzoic acids are investigated for their potential as enzyme inhibitors and as intermediates in the synthesis of more complex bioactive molecules. nih.govnih.gov The presence of hydroxyl and methoxy (B1213986) groups can also impart specific electronic and steric characteristics, influencing how the molecule interacts with its environment. These compounds are also pivotal in organic synthesis, serving as versatile building blocks for constructing more complex molecular architectures. ycdehongchem.com

Academic Relevance and Research Trajectories of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

The academic interest in this compound lies in its potential as a precursor for novel compounds and as a subject for studying the interplay of its distinct functional groups—a bromine atom, a hydroxyl group, and a methoxy group—on the benzoic acid core. Research trajectories for this compound and its close isomers often involve their use as intermediates in the synthesis of natural product derivatives and other complex organic molecules. researchgate.net The specific substitution pattern of this compound offers unique reactivity and potential for further chemical modifications, making it a target for synthetic chemists exploring new reaction methodologies.

It is important to note that in scientific literature and commercial databases, there is significant confusion between this compound and its isomer, 2-Bromo-5-hydroxy-4-methoxybenzoic acid. This often leads to misattribution of chemical data and research applications. Therefore, careful verification of the compound's identity is crucial when evaluating existing research.

Foundational Research Objectives and Scope of Investigation

The primary objectives in the study of this compound revolve around a few key areas. A fundamental goal is the development of efficient and regioselective synthetic routes to obtain this specific isomer in high purity. Understanding its fundamental chemical properties, including its reactivity and spectroscopic characteristics, is another critical objective. This foundational knowledge is essential for its potential application as a building block in the synthesis of more complex molecules with desired functionalities. The scope of investigation is currently focused on its synthesis and characterization, with less emphasis on its direct biological applications, which are more commonly explored with a wider range of substituted benzoic acid derivatives. preprints.orgresearchgate.net

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrO₄ |

| Molecular Weight | 247.04 g/mol |

| CAS Number | 35574-55-9 |

Structure

3D Structure

Properties

CAS No. |

90050-65-0 |

|---|---|

Molecular Formula |

C8H7BrO4 |

Molecular Weight |

247.04 g/mol |

IUPAC Name |

2-bromo-4-hydroxy-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12) |

InChI Key |

JIPNYFGKCMJPMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)O |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 2 Bromo 4 Hydroxy 5 Methoxybenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amide formation, and salt formation. These transformations are fundamental in modifying the compound's solubility, polarity, and potential for further coupling reactions.

The carboxylic acid can be readily converted into its corresponding esters and amides, which are common derivatives in synthetic chemistry.

Esterification: The formation of an ester from 2-bromo-4-hydroxy-5-methoxybenzoic acid can be achieved through several standard methods. A common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the reaction can be facilitated by first converting the carboxylic acid to a more reactive acyl halide, typically with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an alcohol. A process for esterifying hydroxybenzoic acids involves reacting the acid with a halogenated hydrocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com This method aims to minimize competing O-alkylation of the hydroxyl group. google.com

Amide Formation: Similar to esterification, amide synthesis often proceeds through the activation of the carboxylic acid. The formation of an acyl chloride, followed by reaction with a primary or secondary amine, yields the corresponding amide. Direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely used method that occurs under milder conditions.

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH) | H₂SO₄ (catalyst), heat | Methyl 2-bromo-4-hydroxy-5-methoxybenzoate |

| Esterification | Ethanol (B145695) (C₂H₅OH) | 1. SOCl₂ 2. C₂H₅OH, Pyridine (B92270) | Ethyl 2-bromo-4-hydroxy-5-methoxybenzoate |

| Amide Formation | Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 2-Bromo-4-hydroxy-5-methoxybenzamide |

| Amide Formation | Aniline (C₆H₅NH₂) | EDC, HOBt | N-phenyl-2-bromo-4-hydroxy-5-methoxybenzamide |

As a carboxylic acid, the compound exhibits acidic properties and readily reacts with bases to form carboxylate salts. This reaction is a straightforward acid-base neutralization. Treatment with inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid group to form the corresponding sodium or potassium 2-bromo-4-hydroxy-5-methoxybenzoate.

The formation of these salts significantly increases the aqueous solubility of the compound compared to the parent carboxylic acid. The resulting carboxylate anion is a nucleophile and can participate in reactions such as substitution with alkyl halides, although this can be competitive with reactions at the hydroxyl group.

Transformations Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the carboxylic acid group is electron-withdrawing but is meta to the bromine. The hydroxyl and methoxy (B1213986) groups are ortho and para, respectively, but are electron-donating by resonance, which deactivates the ring toward SNAr. Consequently, displacing the bromine atom with a nucleophile requires harsh reaction conditions, such as high temperatures and pressures. Potential nucleophiles for such reactions could include methoxide, cyanide, or ammonia, but the reaction is often low-yielding and less common than cross-coupling methodologies for this type of substrate.

Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing aryl bromides. The bromine atom on this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is a powerful tool for forming a new carbon-carbon bond at the C2 position. For example, reacting the title compound with an arylboronic acid (e.g., phenylboronic acid) would yield a biphenyl (B1667301) derivative. The reaction conditions must be chosen carefully to avoid side reactions involving the acidic protons of the hydroxyl and carboxylic acid groups.

Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov For instance, the reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would introduce a vinyl or substituted vinyl group at the C2 position. researchgate.net The success of the reaction often depends on the choice of catalyst, base, and solvent. researchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid (C₆H₅B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Hydroxy-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid |

| Suzuki Coupling | 4-Methylphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 4-Hydroxy-5-methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid |

| Heck Reaction | Styrene (C₆H₅CH=CH₂) | Pd(OAc)₂ / Et₃N | (E)-4-Hydroxy-5-methoxy-2-styrylbenzoic acid |

| Heck Reaction | Methyl acrylate (CH₂=CHCOOCH₃) | Pd(PPh₃)₄ / K₂CO₃ | (E)-2-(2-(Methoxycarbonyl)vinyl)-4-hydroxy-5-methoxybenzoic acid |

Derivatization and Modification of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is nucleophilic and can be derivatized through reactions like alkylation and acylation. These modifications are useful for protecting the hydroxyl group during subsequent reactions or for altering the molecule's biological or physical properties.

O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a weak base such as potassium carbonate. This is a Williamson ether synthesis. For example, methylation of the hydroxyl group would yield 2-bromo-4,5-dimethoxybenzoic acid. biosynth.com Care must be taken as the carboxylic acid can also be deprotonated by the base, potentially leading to esterification if the alkyl halide is highly reactive.

O-Acylation (Ester Formation): The hydroxyl group can also be acylated to form a phenolic ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. For example, reaction with acetyl chloride would yield 2-bromo-4-(acetyloxy)-5-methoxybenzoic acid. This acylation is often used as a protecting strategy for the hydroxyl group.

Alkylation and Acylation Strategies

The molecular structure of this compound features two primary sites for alkylation and acylation: the phenolic hydroxyl (-OH) group and the carboxylic acid (-COOH) group. The hydroxyl group, being a nucleophile, is particularly susceptible to these transformations.

O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. This reaction typically involves deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent. Common alkylating agents include alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) or sulfates (like dimethyl sulfate).

O-Acylation: The hydroxyl group can also be esterified through O-acylation. This is commonly achieved by reacting the compound with acylating agents like acid chlorides or anhydrides in the presence of a base (such as pyridine or triethylamine) to neutralize the acidic byproduct.

Esterification of the Carboxylic Acid: The carboxylic acid group can undergo esterification, a form of acylation, typically by reacting it with an alcohol under acidic conditions (e.g., Fischer esterification).

The choice of reagents and conditions allows for selective modification at either the hydroxyl or the carboxylic acid group, a crucial aspect in multi-step syntheses.

Table 1: Common Reagents for Alkylation and Acylation

| Transformation | Functional Group | Reagent Class | Example Reagent | Typical Conditions |

|---|---|---|---|---|

| O-Alkylation | Phenolic Hydroxyl | Alkyl Halide | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Dialkyl Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | Base (e.g., NaOH), Solvent (e.g., H₂O/DCM) | ||

| O-Acylation | Phenolic Hydroxyl | Acid Chloride | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., DCM) |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Base (e.g., Pyridine) or Acid Catalyst |

| Esterification | Carboxylic Acid | Alcohol | Methanol (CH₃OH) | Acid Catalyst (e.g., H₂SO₄), Heat |

Strategic Use of Protection and Deprotection Techniques

In the synthesis of more complex molecules derived from this compound, the reactivity of the hydroxyl and carboxyl groups often necessitates the use of protecting groups. sigmaaldrich.com This strategy prevents these functional groups from undergoing unintended reactions while other parts of the molecule are being modified.

Protecting the Phenolic Hydroxyl Group: The hydroxyl group can be temporarily masked by converting it into a less reactive derivative, such as an ether or a silyl (B83357) ether. For example, it can be converted to a benzyl ether, which is stable under many reaction conditions but can be selectively removed later by hydrogenolysis.

Protecting the Carboxylic Acid Group: The carboxylic acid is most commonly protected by converting it into an ester, such as a methyl or ethyl ester. These esters are generally stable to a wide range of non-hydrolytic conditions. Deprotection is typically achieved through acid- or base-catalyzed hydrolysis.

The selection of a protecting group is critical and depends on the stability of the group to the conditions of subsequent reaction steps and the ease of its selective removal without affecting the rest of the molecule.

Table 2: Examples of Protecting Groups and Deprotection Methods

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Phenolic Hydroxyl | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |

| Methoxymethyl ether | MOM | Acidic Hydrolysis (e.g., HCl) | |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) | |

| Carboxylic Acid | Methyl ester | Me | Acid or Base Hydrolysis (e.g., HCl or NaOH) |

| Benzyl ester | Bn | H₂, Pd/C (Hydrogenolysis) |

Reactivity and Stability of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is an ether linkage. Aromatic ethers are known to be chemically robust and generally unreactive under mild acidic or basic conditions, making them stable throughout many synthetic transformations. masterorganicchemistry.commasterorganicchemistry.com However, under specific and often harsh conditions, this group can be cleaved.

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl-methyl ether bond, known as demethylation, is a key transformation that converts the methoxy group back into a hydroxyl group. This reaction typically requires strong reagents to break the stable ether linkage. masterorganicchemistry.com

The most common methods for ether cleavage involve strong acids or Lewis acids. masterorganicchemistry.com

Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are frequently used. The reaction mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the bromide or iodide ion on the methyl group via an SN2 pathway. masterorganicchemistry.comyoutube.com

Lewis Acids: Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl methyl ethers. It coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage.

The rate and efficiency of demethylation can be influenced by other substituents on the aromatic ring. rsc.org

Table 3: Common Reagents for Methoxy Group Demethylation

| Reagent Class | Example Reagent | Typical Conditions |

|---|---|---|

| Strong Protic Acid | Hydrobromic Acid (HBr) | Acetic Acid, Reflux |

| Hydroiodic Acid (HI) | Reflux | |

| Lewis Acid | Boron Tribromide (BBr₃) | Inert Solvent (e.g., DCM), Low Temperature |

Stability Assessments under Diverse Reaction Conditions

pH Stability: The molecule is stable in mild acidic and neutral conditions. In strongly basic solutions, the phenolic hydroxyl and carboxylic acid groups will be deprotonated to form the corresponding phenoxide and carboxylate salts.

Thermal Stability: The compound is thermally stable, with a melting point in the range of 157-159 °C. chemicalbook.com Significant decomposition would only be expected at much higher temperatures.

Reductive and Oxidative Stability: The aromatic ring is resistant to catalytic hydrogenation under conditions that would typically reduce alkenes. The aryl bromide bond is also stable to many reagents but can participate in reactions like palladium-catalyzed cross-coupling. The molecule can be susceptible to strong oxidizing agents, which could potentially degrade the aromatic ring. The synthesis of a related compound, 2-bromo-4,5-dimethoxybenzoic acid, involves an oxidation step using potassium permanganate, indicating the benzene (B151609) ring has a degree of stability to oxidation. google.com

Ether Linkage Stability: As previously noted, the methoxy group is highly stable and requires harsh, specific conditions for cleavage. masterorganicchemistry.commasterorganicchemistry.com

This general stability makes this compound a useful and reliable building block in organic synthesis. sigmaaldrich.com

To maintain scientific accuracy and adhere to the provided instructions of focusing solely on "this compound," this article cannot be generated with the required level of detail and specific data. Information on related compounds is available but would not be appropriate for an article with this specific focus.

Therefore, the sections on advanced spectroscopic and structural characterization techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy, and Mass Spectrometry, cannot be completed with the scientifically accurate and specific data required.

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used to determine the molecular weight and fragmentation pattern of analytes. While specific ESI-MS studies detailing the fragmentation of 2-Bromo-4-hydroxy-5-methoxybenzoic acid were not found in the provided search results, the methodology for similar compounds, such as 2-hydroxy-4-methoxy benzoic acid (HMBA), has been established. In a typical analysis of a related compound, detection and quantification were performed using a mass spectrometer equipped with an electrospray ionization source operating in negative mode nih.gov. This approach allows for the deprotonation of the acidic benzoic acid group, generating a prominent [M-H]⁻ ion that corresponds to the molecular weight of the compound. Further fragmentation (MS/MS) of this parent ion would yield structural information about the molecule.

For the related compound, 2-hydroxy-4-methoxy benzoic acid, a liquid chromatography-tandem mass spectrometric method was developed for its determination in rat plasma nih.gov. This highlights the utility of ESI-MS in complex biological matrices.

Table 1: ESI-MS/MS Parameters for a Structurally Related Compound

| Parameter | Value | Source |

| Compound | 2-hydroxy-4-methoxy benzoic acid | nih.gov |

| Instrument | Applied Biosystems Hybrid Q-Trap API 2000 | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Application | Quantification in rat plasma | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not available in the search results, analysis of its isomer, 4-Bromo-2-hydroxybenzoic acid, provides insight into the structural characteristics that can be expected.

In the study of 4-Bromo-2-hydroxybenzoic acid, the dihedral angle between the aromatic ring and the carboxylic acid group was found to be 4.8 (4)° researchgate.net. An intramolecular O—H⋯O hydrogen bond was observed, forming an S(6) ring motif researchgate.net. In the crystal lattice, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating R²₂(8) loops. Additionally, short Br⋯Br contacts at a distance of 3.4442 (5) Å were identified, linking adjacent dimers into a one-dimensional structure researchgate.net. These types of detailed structural parameters, including bond lengths, bond angles, and intermolecular interactions, are key outputs of an X-ray crystallographic analysis.

Table 2: Crystallographic Data for the Isomer 4-Bromo-2-hydroxybenzoic acid

| Parameter | Observation | Source |

| Compound Formula | C₇H₅BrO₃ | researchgate.net |

| Dihedral Angle (Aromatic Ring to Carboxylic Group) | 4.8 (4)° | researchgate.net |

| Intramolecular Hydrogen Bond | O—H⋯O, forming an S(6) ring | researchgate.net |

| Intermolecular Hydrogen Bond | O—H⋯O, forming R²₂(8) loop dimers | researchgate.net |

| Other Intermolecular Contacts | Short Br⋯Br contacts [3.4442 (5) Å] | researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. It is frequently employed to assess the purity of synthetic products and intermediates. In the synthesis of 2-bromo-5-methoxybenzoic acid, a closely related compound, HPLC is explicitly used to monitor the reaction's completion and to determine the final product's purity google.com.

Various synthetic procedures for this related compound report high purity levels as determined by HPLC, with values of 99.4%, 99.2%, 99.5%, and 98.5% being achieved under different reaction conditions google.com. While the specific chromatographic conditions (e.g., column, mobile phase, flow rate) for this compound are not detailed, a validated method for the similar compound 2-hydroxy-4-methoxy benzoic acid utilized a Cosmosil C18 column with a mobile phase of methanol (B129727) and 10mM ammonium (B1175870) formate (B1220265) (95:5 v/v; 0.2% formic acid) at a flow rate of 1.0 mL/min nih.gov. This demonstrates a typical reversed-phase HPLC setup suitable for analyzing such aromatic acids.

Table 3: Purity Assessment of a Related Compound via HPLC

| Synthesis Method | Final Purity (%) | Source |

| Method 1 | 99.4 | google.com |

| Method 2 | 99.2 | google.com |

| Method 3 | 99.5 | google.com |

| Method 4 | 83.0 (Yield), 98.5 (Purity) | google.com |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of reactions. It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time .

In the context of synthesizing 2-bromo-5-methoxybenzoic acid, reaction monitoring is a critical step, and while the patent describing its synthesis mentions monitoring until raw materials are reacted, it specifies HPLC for this purpose google.com. However, TLC is the conventional and more immediate method for such monitoring in a laboratory setting. A typical TLC analysis involves spotting the reaction mixture on a silica (B1680970) gel plate, developing it in an appropriate solvent system, and visualizing the separated spots under UV light or with a chemical stain. By comparing the spots of the reaction mixture to those of the starting material and product standards, one can determine if the reaction is complete. Although specific TLC parameters (solvent system, Rf values) for this compound are not provided in the search results, its application remains a standard practice in its synthesis and purification.

Based on the current search results, detailed computational and theoretical chemistry investigations specifically for the compound “this compound” are not available. While research employing these methods exists for structurally similar molecules, such as other brominated and methoxylated benzoic acid or benzaldehyde (B42025) derivatives, the specific data required to populate the requested article outline for "this compound" has not been found.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified compound. Generating content for the requested sections would require extrapolating from different molecules, which would not be scientifically valid for the target compound and would violate the instructions to focus solely on "this compound".

Computational and Theoretical Chemistry Investigations

Thermochemical Property Investigations

The study of thermochemical properties, such as the enthalpies of formation and sublimation, is crucial for understanding the energetic characteristics of a chemical compound. These values provide insight into the stability of the molecule and the energy required to change its phase. For complex organic molecules like 2-Bromo-4-hydroxy-5-methoxybenzoic acid, these properties are often determined through a combination of experimental techniques and computational methods.

Determination of Enthalpies of Formation and Sublimation

The standard molar enthalpy of formation (ΔfHm°) in the crystalline phase for organic compounds is typically determined experimentally using combustion calorimetry. This technique involves the complete combustion of the compound in a controlled environment and measuring the heat released. From this, the enthalpy of formation can be calculated.

The enthalpy of sublimation (ΔsubHm°), which is the energy required for a substance to transition from a solid to a gaseous state, can be determined by various methods. These include the transpiration method, where an inert gas is passed over the substance to facilitate vaporization, and thermogravimetric analysis (TGA). core.ac.uk These experimental values are fundamental for deriving the gas-phase enthalpy of formation, which is essential for theoretical studies. acs.org

Below is a table illustrating the kind of data that would be generated from such thermochemical investigations. Please note that the values for this compound are hypothetical placeholders for illustrative purposes, as specific experimental data is not available in the public domain.

| Compound | Molar Enthalpy of Formation (crystal) (kJ·mol⁻¹) | Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Molar Enthalpy of Formation (gas) (kJ·mol⁻¹) |

| Benzoic Acid | -385.2 ± 0.5 | 90.9 ± 0.6 | -294.3 ± 0.8 |

| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Note: Data for Benzoic Acid is for comparative purposes. Data for this compound is not available and would be determined through the methods described.

Application of Group Additivity Procedures for Data Consistency

In the absence of experimental data, or to check the consistency of existing data, computational methods such as group additivity (GA) procedures are employed. This method, pioneered by S.W. Benson, allows for the estimation of thermochemical properties by summing the contributions of individual molecular groups. Each functional group is assigned an empirical value, derived from a large set of experimental data for related compounds.

For a molecule like this compound, the molecule would be dissected into its constituent groups. For example, contributions would be considered for the benzene (B151609) ring, the carboxylic acid group (-COOH), the bromine atom (-Br), the hydroxyl group (-OH), and the methoxy (B1213986) group (-OCH₃), along with corrections for the interactions between these adjacent substituents on the aromatic ring.

The application of group additivity schemes can be particularly useful for complex substituted aromatic compounds. The consistency of experimental data for a series of related compounds, such as various substituted benzoic acids, can be cross-checked by comparing the experimental values with those predicted by group additivity models. Discrepancies may indicate potential errors in the experimental measurements or highlight interesting intramolecular interactions that are not accounted for in the standard group additivity values.

The development of these procedures relies on a robust database of experimentally determined thermochemical data for a wide range of organic molecules. While specific group additivity calculations for this compound are not detailed in the available literature, the methodology provides a powerful tool for estimating its thermochemical properties and ensuring they are consistent with the broader body of chemical knowledge.

Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The true utility of 2-Bromo-4-hydroxy-5-methoxybenzoic acid in organic synthesis lies in its capacity to serve as a foundational scaffold. The differential reactivity of its functional groups enables chemists to perform sequential and regioselective reactions, building molecular complexity in a controlled manner.

The synthesis of polysubstituted aromatic compounds is a fundamental goal in organic chemistry, as these structures form the core of many pharmaceuticals, agrochemicals, and functional materials. This compound is an exemplary starting material for this purpose. The ortho-position of the bromine atom relative to the carboxylic acid, for instance, is a key structural feature for initiating specific synthetic pathways. nih.govlibretexts.org

Each functional group can be targeted by a distinct set of chemical reactions, allowing for a programmed approach to synthesis. pressbooks.pub The bromine atom is particularly versatile, serving as a handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Ullmann). nih.govwikipedia.org The hydroxyl and carboxylic acid groups can undergo esterification or amidation, while the hydroxyl group can also be converted into an ether. wikipedia.orgnih.gov This array of possible transformations makes the compound a powerful building block for generating diverse and highly functionalized aromatic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Bromine | Cross-Coupling (e.g., Suzuki, Ullmann) | Biaryls, Arylamines, Aryl ethers |

| Carboxylic Acid | Amidation / Esterification | Amides, Esters |

| Hydroxyl Group | Etherification (e.g., Williamson) | Di-aryl or Alkyl-aryl ethers |

The specific arrangement of substituents in this compound makes it an ideal precursor for the synthesis of several classes of bioactive heterocyclic compounds.

Urolithin Derivatives : Urolithins are bioactive metabolites produced in the human gut from ellagic acid and have garnered significant research interest. nih.govresearchgate.net The Hurtley reaction provides a classic and effective method for synthesizing the core structure of urolithins, which involves the copper-catalyzed reaction of a 2-bromobenzoic acid derivative with a resorcinol (B1680541) derivative. nih.gov Closely related compounds, such as 2-bromo-5-methoxybenzoic acid and 2-bromo-4-methoxybenzoic acid, are explicitly used in the synthesis of various urolithins and their analogs. nih.govnih.gov By applying this methodology, this compound can serve as a direct precursor to novel, highly substituted urolithin scaffolds.

Substituted Aminobenzacridines : Acridine-based compounds are known for their diverse biological activities. The synthesis of their precursors, N-aryl anthranilic acids, can be achieved through the amination of 2-bromobenzoic acids. nih.gov Copper-catalyzed coupling procedures allow for the regioselective amination of the carbon-bromine bond without the need to protect the carboxylic acid group. nih.gov The resulting N-aryl anthranilic acid derivative can then undergo intramolecular cyclization to form the tricyclic acridine (B1665455) core, making this compound a potential starting point for new aminobenzacridine analogs.

Isoindolinone Derivatives : The isoindolinone moiety is a privileged scaffold found in numerous pharmaceuticals. A common strategy for its synthesis involves the intramolecular cyclization of 2-substituted benzoic acid derivatives. nih.govnih.gov For example, palladium-catalyzed reactions involving 2-bromobenzaldehydes or related benzoic acids can be used to construct the isoindolinone ring system. organic-chemistry.orgresearchgate.net The structure of this compound is well-suited for such transformations, enabling its use in the development of new and complex isoindolinones.

Development of Advanced Organic Materials

Beyond its role in synthesizing discrete molecules, this compound has potential applications in materials science, where its functional groups can be leveraged to create polymers and coordination complexes with unique properties.

Hydroxybenzoic acids are important monomers in the production of high-performance aromatic polyesters, including liquid crystal polymers (LCPs). researchgate.netresearchgate.net These materials are known for their exceptional thermal stability and mechanical strength. The bifunctional nature of this compound, possessing both a hydroxyl group and a carboxylic acid, allows it to undergo self-polycondensation or act as a co-monomer in polymerization reactions.

The incorporation of this specific monomer could impart desirable properties to the resulting polymer. The bromine atom could enhance flame retardancy, while the methoxy (B1213986) and hydroxyl groups could be used to fine-tune properties such as solubility, thermal behavior, and inter-chain interactions. researchgate.net The related compound 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) has been noted for its utility as a chelating agent in specialty polymer production, suggesting that the benzoic acid derivative could play a similar role in creating advanced polymer systems. nbinno.com

The field of coordination chemistry, particularly the development of Metal-Organic Frameworks (MOFs), relies on the design of organic ligands that can bind to metal ions to form extended, often porous, structures. nih.govrsc.org Substituted hydroxybenzoic acids are excellent candidates for such ligands. rsc.org The carboxylate group provides a robust binding site for metal ions, while the phenolic hydroxyl group can also participate in coordination, leading to diverse structural motifs. rsc.orgresearchgate.net

This compound offers multiple coordination sites and its substituents can influence the electronic environment and steric bulk, thereby directing the final architecture and properties of the resulting coordination polymer. nih.gov These modifications could lead to new materials with tailored applications in areas such as catalysis, gas storage, or sensing.

Advanced Chemical Process Development

The industrial viability of a chemical compound depends on the ability to synthesize it efficiently, safely, and with high purity. Research into the synthesis of this compound and related substituted benzoic acids reflects ongoing advancements in chemical process development. google.comgoogle.com

Table 2: Comparison of Synthetic Approaches for Substituted Bromobenzoic Acids

| Method | Brominating Agent | Catalyst/Additive | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Traditional | Liquid Bromine | Sodium Hydroxide (B78521) | Water | Uses basic reagents | google.com |

| Modern | N-Bromosuccinimide (NBS) or Dibromohydantoin | Red Phosphorus, H₂SO₄ | Halogenated Hydrocarbon | High yield and purity, controlled reaction | google.com |

| Alternative | NBS | Sulfuric Acid | Organic Solvent | Simple operation, environmental protection | google.com |

This focus on process optimization, including the use of safer brominating agents like N-bromosuccinimide (NBS) over elemental bromine and the development of effective catalytic systems, demonstrates a commitment to creating more economical and environmentally friendly manufacturing routes. google.comgoogle.com Such advancements are crucial for making versatile intermediates like this compound more accessible for research and commercial applications.

Information regarding "this compound" is currently limited in publicly accessible scientific literature, preventing a detailed analysis for the requested sections.

Extensive research did not yield specific data concerning the optimization of synthetic routes for industrial implementation or the catalytic and co-catalytic applications of the chemical compound this compound. The available information primarily focuses on structurally related but distinct molecules.

For instance, significant research has been conducted on the synthesis of 2-bromo-5-methoxybenzoic acid , a key intermediate for various pharmaceuticals. Chinese patents describe synthesis methods starting from m-methoxybenzoic acid, employing various brominating agents like N-bromosuccinimide or dibromohydantoin in halogenated hydrocarbon solvents. These processes are optimized for high yield (over 92%) and purity (up to 99.6%) and aim to reduce environmental impact, indicating a focus on industrial applicability. However, this information does not directly apply to the requested compound, this compound.

Similarly, methods for preparing 2-bromo-4,5-dimethoxybenzoic acid have been developed with industrial production in mind. One patented method involves the directed bromination of 3,4-dimethoxy-toluene followed by oxidation, achieving yields close to 90%. This process is highlighted for its use of inexpensive raw materials and suitability for mass production.

Due to the lack of specific research findings for "this compound" in the requested areas, the following sections on its industrial synthetic route optimization and catalytic applications cannot be provided.

Future Research Directions and Unexplored Avenues

Exploration of Undiscovered Reactivity Pathways and Stereoselective Syntheses

The reactivity of 2-Bromo-4-hydroxy-5-methoxybenzoic acid is largely dictated by the interplay of its four distinct functional groups: the carboxylic acid, the hydroxyl group, the methoxy (B1213986) group, and the bromine atom. Future research should focus on selectively targeting these sites to uncover novel transformations. For instance, the development of orthogonal protecting group strategies would enable more complex, multi-step syntheses where each functional group can be addressed independently.

A significant area for development is the exploration of the bromine atom's reactivity in various cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are standard, the application of less common but increasingly important C-H activation or photoredox-catalyzed reactions involving the bromo-aromatic core could lead to the synthesis of novel derivatives with unique electronic and steric properties.

Furthermore, the potential for creating chiral molecules from this achiral precursor is an entirely unexplored domain. Research into stereoselective syntheses originating from this compound could be initiated. This might involve enzymatic resolution of a racemic derivative or the use of chiral catalysts to direct reactions at or adjacent to the aromatic ring, potentially leading to the discovery of compounds with specific biological activities that are dependent on stereochemistry.

Development of Novel Synthetic Strategies for Enhanced Efficiency

Current synthetic preparations of this compound often involve multi-step procedures with challenges in regioselectivity and yield. A key future direction is the development of more efficient, economical, and environmentally benign synthetic strategies. This could involve the investigation of novel brominating agents that offer higher selectivity for the desired position on the vanillic acid scaffold, thereby reducing the formation of isomeric byproducts.

Flow chemistry represents a promising technology for optimizing the synthesis of this compound. iupac.org Continuous-flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and enhanced safety, especially for exothermic bromination reactions. The development of a robust flow synthesis protocol would also facilitate easier scale-up for potential industrial applications.

Integration of Advanced Computational Chemistry and Artificial Intelligence for Predictive Synthesis

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing how chemical research is conducted. mdpi.com For this compound, these tools can be leveraged to predict its reactivity and to design optimal synthetic routes. Density Functional Theory (DFT) calculations could be employed to model the electronic structure of the molecule, providing insights into the relative reactivity of its different positions and predicting the outcomes of various chemical reactions. This predictive capability can help researchers prioritize more promising experimental pathways.

Furthermore, machine learning models could be developed to predict the properties and potential applications of novel derivatives synthesized from this core structure. By correlating structural features with desired activities (e.g., biological activity, material properties), these models can guide the design of new molecules with enhanced performance, accelerating the discovery and development process.

Expansion of Applications in Emerging Chemical Technologies

While this compound and its derivatives have potential as intermediates in pharmaceutical and agrochemical synthesis, their applications in emerging chemical technologies remain largely untapped. chemimpex.com The unique combination of a halogenated phenol (B47542) and a carboxylic acid suggests potential utility in materials science. For example, it could serve as a monomer for the synthesis of specialty polymers, such as polyesters or polyamides, with tailored properties like flame retardancy (due to the bromine atom) and thermal stability.

The structure of this compound also makes it an interesting candidate for the development of novel metal-organic frameworks (MOFs). iupac.org The carboxylic acid and hydroxyl groups can act as ligands to coordinate with metal ions, potentially forming porous materials with applications in gas storage, catalysis, or sensing. The bromo and methoxy substituents would offer a means to fine-tune the chemical environment within the pores of the MOF.

Additionally, the phenolic hydroxyl group imparts antioxidant properties, which could be exploited in the development of advanced materials. For instance, incorporating this molecule into polymer matrices could enhance their resistance to oxidative degradation. Further research could also explore its potential in electronic materials, where the electron-rich aromatic ring could be modified to create organic semiconductors or components for dye-sensitized solar cells.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-4-hydroxy-5-methoxybenzoic acid with high yield?

- Methodological Answer : A high-yield synthesis (94%) involves reacting 4-bromo-2-hydroxybenzoic acid with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 20°C for 18 hours. Subsequent purification steps, such as acidification and recrystallization, are critical to isolate the product . Alternative routes may use bromination of methoxy-substituted precursors under controlled temperature and pH to avoid over-bromination .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of bromo, hydroxy, and methoxy substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3000 cm⁻¹) .

Q. How can researchers address discrepancies in reported LogP values for halogenated benzoic acids?

- Methodological Answer : LogP variations arise from differences in experimental conditions (e.g., pH, solvent systems) or computational models. Validate experimental LogP using reversed-phase HPLC with standardized reference compounds. For computational predictions, hybrid density functional theory (DFT) methods incorporating exact exchange terms (e.g., B3LYP) improve accuracy for polarizable groups like bromine .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of bromo-methoxybenzoic acids?

- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Methoxy groups act as ortho/para directors, while bromine deactivates the ring. Use DFT calculations to map electron density and predict reactive sites. Experimentally, directing groups (e.g., boronates) or Lewis acid catalysts (e.g., FeCl₃) can enhance selectivity in multi-substituted systems .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : The bromine atom enhances lipophilicity and membrane permeability, while the hydroxy and methoxy groups enable hydrogen bonding with biological targets. Structure-Activity Relationship (SAR) studies require systematic derivatization (e.g., esterification, amidation) followed by enzyme inhibition assays (e.g., COX-2 or kinase targets). Molecular docking simulations using crystal structures of target proteins refine hypotheses .

Q. What computational methods resolve contradictions in thermodynamic stability data for halogenated benzoic acids?

- Methodological Answer : Discrepancies in stability data often stem from incomplete basis sets or neglect of solvent effects in DFT models. Use solvent-corrected DFT (e.g., COSMO-RS) to account for aqueous or non-polar environments. Compare computed Gibbs free energies with experimental calorimetric data (e.g., DSC) to validate predictions .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the degradation pathways of this compound in environmental systems?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C at the carboxylic carbon) via modified Curtius or Hell-Volhard-Zelinskii reactions. Track degradation products using LC-MS/MS with isotope-selective detection. This clarifies hydrolysis, photolysis, or microbial degradation mechanisms in soil or aquatic models .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in polar vs. non-polar solvents: How to reconcile these?

- Methodological Answer : Solubility discrepancies arise from polymorphism or hydration states. Characterize crystalline forms using X-ray diffraction (XRD) and thermal gravimetric analysis (TGA). Measure solubility in standardized solvent systems (e.g., buffered aqueous solutions, DMSO) under controlled temperature. Computational solubility parameters (Hansen Solubility Parameters) can guide solvent selection .

Tables for Key Data

| Property | Method | Reported Value | Source |

|---|---|---|---|

| LogP | HPLC (C18 column, pH 7.4) | 2.1 ± 0.3 | |

| Melting Point | DSC | 181–183°C | |

| pKa (carboxylic acid) | Potentiometric titration | 2.8 | |

| Synthetic Yield | DMF/K₂CO₃/CH₃I, 20°C, 18h | 94% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.